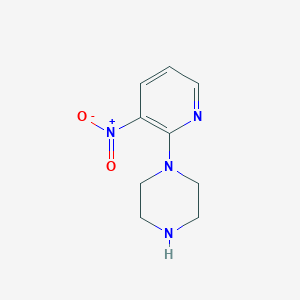

1-(3-Nitropyridin-2-yl)piperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAKGWZDXDRYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396304 | |

| Record name | 1-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-48-7 | |

| Record name | 1-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87394-48-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperazine

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and safety information for 1-(3-Nitropyridin-2-yl)piperazine. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a nitropyridine moiety linked to a piperazine ring. Its chemical structure and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| CAS Number | 87394-48-7 | Sinfoo Biotech[1], Amerigo Scientific[2] |

| Molecular Formula | C₉H₁₂N₄O₂ | ChemicalBook[3], Sinfoo Biotech[1], PubChemLite[4] |

| Molecular Weight | 208.22 g/mol | ChemicalBook[3], Amerigo Scientific[2] |

| Monoisotopic Mass | 208.09602 Da | PubChemLite[4] |

| Boiling Point | 289.3°C at 760 mmHg (Predicted) | ChemSrc[5] |

| Purity | Typically ≥95% | Amerigo Scientific[2], ChemSrc[5] |

| XlogP (Predicted) | 0.5 | PubChemLite[4] |

Structural Information:

-

SMILES: C1CN(CCN1)C2=C(C=CC=N2)--INVALID-LINK--[O-][4]

-

InChI: InChI=1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2[4]

-

InChIKey: HSAKGWZDXDRYTB-UHFFFAOYSA-N[4]

Synthesis and Reactivity

The synthesis of this compound and related arylpiperazines typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, the piperazine ring acts as a nucleophile, displacing a leaving group (such as a halogen) on the nitropyridine ring. The nitro group is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack.

General Experimental Protocol for Synthesis:

While a specific, detailed protocol for this compound was not found in the provided search results, a general procedure based on the synthesis of similar compounds is as follows:

-

Reactant Preparation: A suitable precursor, such as 2-chloro-3-nitropyridine, is dissolved in an appropriate solvent (e.g., ethanol, DMSO, or acetonitrile).

-

Nucleophilic Addition: Piperazine (or a mono-protected piperazine derivative) is added to the solution, often in excess, to act as both the nucleophile and a base to neutralize the generated acid. An additional base, such as potassium carbonate or triethylamine, may also be used.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure this compound.

Reactivity: The presence of the nitro group on the pyridine ring and the secondary amine in the piperazine ring makes this compound a versatile building block for further chemical modifications. The secondary amine can be alkylated, acylated, or used in other coupling reactions to generate a library of derivatives.

Biological Activity and Applications

Piperazine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[6][7] The piperazine ring is a common scaffold in many FDA-approved drugs.[6][8]

Targeting Serotonin 5-HT7 Receptors:

This compound has been specifically investigated as a potential radioligand for imaging serotonin 7 (5-HT₇) receptors.[9] The 5-HT₇ receptor is implicated in various physiological and pathological processes, including glioblastoma multiforme (GBM).[9] Overexpression of 5-HT₇ receptors in GBM tumors makes it a promising target for diagnostic imaging and therapy.[9]

A study focused on designing, synthesizing, and radiolabeling this compound with Technetium-99m (99mTc) to create a radiotracer, 99mTc(CO)3-[5], for imaging 5-HT₇ receptor expression.[9]

Experimental Evaluation Workflow:

The following diagram illustrates the workflow used to evaluate the potential of this compound as a 5-HT₇ receptor radioligand.

Caption: Workflow for the evaluation of 99mTc-labeled this compound.

The study found that the resulting radiotracer, 99mTc(CO)3-[5], had an initial radiochemical purity greater than 95% and showed moderate binding affinity to the U-87 MG glioblastoma cell line, which overexpresses the 5-HT₇ receptor.[9] The dissociation constant (Kd) and maximum binding capacity (Bmax) were determined to be 48 ± 9.23 nM and 2.94 ± 0.09 × 10⁵, respectively.[9]

Safety and Handling

Safety data for this compound is not extensively detailed, but information from related piperazine and nitropyridine compounds provides general guidance.

General Precautions:

-

Handling: Use in a well-ventilated area or under a fume hood.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible substances such as strong oxidizing agents and strong acids.

-

Stability: The compound may be light-sensitive and hygroscopic.[11]

Toxicological Information (based on related compounds):

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][13]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[11]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]

-

Ingestion: Do NOT induce vomiting. Call a physician immediately.[11]

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling.

References

- 1. This compound,(CAS# 87394-48-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound [m.chemicalbook.com]

- 4. PubChemLite - this compound (C9H12N4O2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CAS#:435345-43-0 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]

- 10. aksci.com [aksci.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

An In-Depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperazine (CAS: 435345-43-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitropyridin-2-yl)piperazine is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural motif is a key component in the development of therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its roles as a urease inhibitor and a radioligand for serotonin receptor 7 (5-HT7R) imaging. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Physicochemical Properties

This compound is a small molecule with the chemical formula C₉H₁₂N₄O₂. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| CAS Number | 435345-43-0 |

| Molecular Formula | C₉H₁₂N₄O₂ |

| Molecular Weight | 208.22 g/mol |

| Boiling Point | 289.3°C at 760 mmHg |

| Purity | Typically available at ≥95% |

Synthesis

The synthesis of this compound and its derivatives is a critical area of study. Below is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of N-arylpiperazines via nucleophilic aromatic substitution.

Materials:

-

2-Chloro-3-nitropyridine

-

Piperazine

-

Acetonitrile (ACN)

-

DIPEA (N,N-Diisopropylethylamine)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A mixture of 2-chloro-3-nitropyridine, piperazine, and N,N-diisopropylethylamine (DIPEA) in acetonitrile is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a suitable eluent system to afford this compound.

An In-depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperazine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 1-(3-Nitropyridin-2-yl)piperazine, a molecule of interest for researchers, scientists, and drug development professionals. The information presented is based on available scientific literature and chemical databases.

Molecular and Structural Properties

This compound is a heterocyclic compound with the molecular formula C9H12N4O2. Its structure consists of a piperazine ring linked to a 3-nitropyridine moiety.

| Property | Value | Source |

| Molecular Formula | C9H12N4O2 | [1][2][3] |

| Molecular Weight | 208.22 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| CAS Number | 87394-48-7 | [2][3] |

| SMILES | C1CN(CCN1)C2=C(C=CC=N2)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2 | [1] |

| InChIKey | HSAKGWZDXDRYTB-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 0.5 | [1] |

| Purity | Typically ≥95% | [2] |

Physical Properties:

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not available in the public domain. However, predicted mass spectrometry data is available.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 209.10330 | 143.4 |

| [M+Na]⁺ | 231.08524 | 148.1 |

| [M-H]⁻ | 207.08874 | 144.2 |

| [M+NH₄]⁺ | 226.12984 | 156.0 |

| [M+K]⁺ | 247.05918 | 140.8 |

Synthesis

The synthesis of this compound has been described in the context of preparing radiolabeled derivatives for biological studies.[5] The general approach involves the nucleophilic aromatic substitution of a suitable nitropyridine precursor with piperazine.

General Experimental Protocol:

A common synthetic route for a similar compound, 1-(6-nitropyridin-3-yl)piperazine, involves the reaction of 5-bromo-2-nitropyridine with piperazine.[6] A similar strategy can be applied for the synthesis of the title compound.

-

Reactants: 2-Chloro-3-nitropyridine and Piperazine.

-

Reaction Type: Nucleophilic Aromatic Substitution.

Illustrative Workflow:

References

- 1. PubChemLite - this compound (C9H12N4O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound,(CAS# 87394-48-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound | CAS#:435345-43-0 | Chemsrc [chemsrc.com]

- 5. 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]

- 6. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]

The Arylpiperazine Moiety: A Privileged Scaffold in Neuropharmacology Originating from 1-(3-Nitropyridin-2-yl)piperazine

Abstract

The compound 1-(3-Nitropyridin-2-yl)piperazine is not recognized for its direct pharmacological activity; rather, its profound significance lies in its role as a versatile chemical intermediate in medicinal chemistry.[1][2] This technical guide elucidates the pivotal function of this molecule as a precursor to a class of compounds known as arylpiperazine derivatives. These derivatives are integral to the development of numerous drugs targeting the central nervous system (CNS), particularly those modulating serotonergic and dopaminergic pathways.[3][4] We will explore the journey from this foundational building block to the synthesis of pharmacologically active agents, detailing the mechanisms of action of the resulting compounds, providing validated experimental protocols, and visualizing the underlying biological and chemical pathways.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 435345-43-0) is a heterocyclic compound featuring a piperazine ring attached to a nitropyridine moiety.[5][6] While devoid of significant intrinsic biological effects, its structure is a linchpin in the synthesis of more complex molecules with therapeutic potential. The piperazine ring itself is a "privileged scaffold," a structural framework frequently found in successful drugs due to its favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability.[7][8][9] The nitropyridine portion of the molecule provides a reactive handle for synthetic modifications, enabling medicinal chemists to build a diverse library of drug candidates.[10]

The primary value of this compound is its role in creating long-chain arylpiperazine (LCAP) derivatives. These compounds typically feature the core arylpiperazine structure connected via an alkyl linker to a terminal functional group. This modular design allows for systematic modification to fine-tune the affinity and efficacy of the final compound for specific G-protein coupled receptors (GPCRs) in the brain.[3][11]

The Arylpiperazine Pharmacophore: A Key to Modulating CNS Targets

The arylpiperazine motif is a cornerstone in the design of drugs for neuropsychiatric disorders.[4][12] Compounds containing this structure are well-known modulators of monoamine neurotransmitter systems, which are critically involved in mood, cognition, and psychosis.[4] The specific mechanisms of action are dictated by the final structure derived from the initial intermediate.

Serotonin (5-HT) Receptor Modulation

Arylpiperazine derivatives are prominent ligands for various serotonin receptor subtypes.[13] Depending on the substitutions, they can act as agonists, antagonists, or partial agonists.

-

5-HT1A Receptors: Many anxiolytic and antidepressant drugs are partial agonists or antagonists at the 5-HT1A receptor.[12][13] The arylpiperazine moiety is crucial for binding to this receptor, which is involved in regulating mood and anxiety.[11]

-

5-HT2A Receptors: Antagonism at the 5-HT2A receptor is a key mechanism for atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.[3][11]

-

5-HT7 Receptors: This receptor is implicated in depression, circadian rhythms, and learning. Arylpiperazines have been developed as potent antagonists for this target.[14]

Dopamine (D) Receptor Modulation

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are the primary targets for antipsychotic medications. Arylpiperazine-containing drugs often exhibit potent activity at these receptors.

-

D2 and D3 Receptors: Antagonism or partial agonism at D2 receptors is the hallmark of most antipsychotic drugs, effectively treating the positive symptoms of schizophrenia.[15][16] The development of ligands with selectivity for the D3 versus the D2 receptor is an ongoing challenge aimed at improving therapeutic profiles.[15]

-

D4 Receptors: The D4 receptor has been identified as a potential target for treating glioblastoma, and novel arylpiperazine antagonists have shown promise in preclinical studies by inducing cancer cell death.[17][18]

The ability of a single arylpiperazine scaffold to be modified to target multiple receptors simultaneously has led to the development of "multi-target" or "dirty" drugs like aripiprazole, which possess a complex pharmacology involving partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.[11]

From Intermediate to Active Pharmaceutical Ingredient (API): A Synthetic and Mechanistic Overview

The true utility of this compound is demonstrated through its conversion into a pharmacologically active molecule. A common synthetic strategy involves a Nucleophilic Aromatic Substitution (SNAr) reaction, where the nitro group is displaced or the pyridine ring is otherwise modified, followed by further elaboration of the piperazine nitrogen.

Representative Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway from an arylpiperazine intermediate to a multi-target CNS agent. This process typically involves an initial SNAr reaction to form the core arylpiperazine, followed by N-alkylation to introduce the linker and terminal fragment.

Caption: Generalized synthetic workflow from the intermediate to a final API.

Case Study: Mechanism of Action of an Arylpiperazine-Derived D2/5-HT2A Antagonist

Let's consider a hypothetical API derived from our starting intermediate, designed to act as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors, a common profile for atypical antipsychotics.

-

Dopamine D2 Receptor Antagonism: In schizophrenic patients, an overactive mesolimbic dopamine pathway is associated with positive symptoms (e.g., hallucinations, delusions). The arylpiperazine antagonist binds to postsynaptic D2 receptors in this pathway, blocking dopamine from binding and thereby reducing downstream signaling. D2 receptors are Gi/o-coupled, meaning their activation normally inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. By blocking the receptor, the antagonist prevents this inhibition, helping to normalize neuronal activity.

-

Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptors are Gq-coupled and are highly expressed in the cortex. Their activation by serotonin leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Antagonism of 5-HT2A receptors in the nigrostriatal pathway can increase dopamine release, which is thought to alleviate the motor side effects (extrapyramidal symptoms) associated with D2 blockade.

The dual antagonism provides a synergistic effect, treating psychosis while minimizing side effects.

Caption: Antagonistic action on D2 and 5-HT2A signaling pathways.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of a newly synthesized arylpiperazine derivative, a series of in vitro assays are essential. The following protocols describe standard methods for determining receptor binding affinity and functional antagonism.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radioactive ligand.

Methodology:

-

Cell Membrane Preparation: Use cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., D2 or 5-HT2A). Harvest cells and homogenize in an ice-cold buffer to prepare crude membrane fractions. Determine protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Test compound (the new arylpiperazine derivative) at various concentrations (e.g., 10-11 to 10-5 M).

-

A specific radioligand at a concentration near its Kd value (e.g., [³H]-Spiperone for D2 receptors).

-

Cell membrane preparation (e.g., 10-20 µg protein per well).

-

-

Controls:

-

Total Binding: Radioligand + membranes (no test compound).

-

Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known non-radioactive antagonist (e.g., 10 µM Haloperidol for D2).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with an ice-cold buffer to remove residual unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional Assay for Antagonism (IC50) - cAMP Assay

This assay measures the ability of an antagonist to block the functional response induced by an agonist. For Gi-coupled receptors like D2, this involves measuring the inhibition of cAMP production.[14]

Methodology:

-

Cell Culture: Plate cells expressing the D2 receptor in a 96-well plate and grow to near confluency.

-

Assay Preparation: Starve the cells of serum for a few hours. Pre-treat the cells with a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[14]

-

Antagonist Incubation: Add the test arylpiperazine compound at various concentrations and incubate for a short period (e.g., 15-30 minutes).

-

Agonist Challenge: Add a fixed concentration of a known D2 receptor agonist (e.g., Quinpirole) at its EC80 concentration (the concentration that gives 80% of its maximal effect). This agonist will normally inhibit adenylyl cyclase.

-

Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis:

-

Normalize the data, setting the response to the agonist alone as 0% inhibition and the basal cAMP level as 100% inhibition.

-

Plot the percent inhibition versus the log concentration of the test compound (antagonist).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the potency of the antagonist.

-

Data Presentation: Comparative Binding Affinities

The data generated from binding assays are crucial for structure-activity relationship (SAR) studies. A hypothetical comparison of arylpiperazine derivatives is presented below.

| Compound | R1 Group | R2 Group | D₂ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) | Selectivity (5-HT₂ₐ/D₂) |

| API-01 | -Cl | -H | 1.5 | 5.2 | 3.5 |

| API-02 | -OCH₃ | -H | 12.8 | 3.1 | 0.24 |

| API-03 | -Cl | -CH₃ | 0.8 | 15.6 | 19.5 |

| Aripiprazole | Reference | Reference | 0.34 | 3.4 | 10.0 |

Data are hypothetical and for illustrative purposes only. Kᵢ values represent the concentration required to inhibit 50% of radioligand binding.

Conclusion

This compound serves as a quintessential example of a non-pharmacologically active intermediate that is indispensable for modern drug discovery. Its strategic use enables the synthesis of a vast array of arylpiperazine derivatives that form the basis of many critical CNS therapies.[19][20] By understanding the journey from this simple building block to complex, multi-target APIs, researchers can appreciate the intricate process of rational drug design. The mechanisms of action of the final products, primarily centered on the modulation of dopamine and serotonin receptors, have revolutionized the treatment of psychiatric disorders.[3][21] The continued exploration of derivatives from this and similar scaffolds holds the promise of developing next-generation therapeutics with enhanced efficacy and improved safety profiles.[22][23]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:435345-43-0 | Chemsrc [chemsrc.com]

- 6. PubChemLite - this compound (C9H12N4O2) [pubchemlite.lcsb.uni.lu]

- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scilit.com [scilit.com]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperazine Derivatives and Analogs as Potent Urease Inhibitors

This technical guide provides a comprehensive overview of 1-(3-nitropyridin-2-yl)piperazine derivatives and their analogs, with a primary focus on their development as potent urease inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, biological evaluation, and mechanism of action of these compounds.

Introduction: The Therapeutic Potential of Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and central nervous system (CNS) activities.[1][2][3][4][5] Its prevalence is due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates.[1] The this compound core represents a specific chemotype that has been successfully exploited for the development of potent enzyme inhibitors.

Recent research has highlighted the significant potential of derivatives based on the this compound scaffold as inhibitors of urease.[6][7][8] Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[6][7] This enzymatic activity is a critical survival factor for several pathogenic microorganisms, including Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and gastric cancer.[1][7] By inhibiting urease, the survival of these pathogens in the acidic environment of the stomach can be hindered, offering a promising therapeutic strategy.[6][7]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic workflow is outlined below.

Figure 1: General synthetic workflow for this compound derivatives.

Experimental Protocol: General Synthesis of Pyridylpiperazine Hybrid Derivatives

The following protocol is a representative example for the synthesis of this compound derivatives as described in the literature.[6]

Step 1: Synthesis of this compound (Precursor)

-

To a solution of 2-chloro-3-nitropyridine in an appropriate solvent (e.g., ethanol), an excess of piperazine is added.

-

The reaction mixture is heated under reflux for a specified period (e.g., 4-6 hours).

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is treated with a base (e.g., aqueous sodium hydroxide) and extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of the Final Derivatives (Amide Coupling)

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine) is added, and the mixture is cooled in an ice bath.

-

A solution of the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like EDC/HOBt) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is washed with water and brine, and the organic layer is dried and concentrated.

-

The final product is purified by recrystallization or column chromatography.

Biological Activity: Urease Inhibition

Derivatives of this compound have demonstrated potent inhibitory activity against urease. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Quantitative Data: Urease Inhibitory Activity

The following tables summarize the urease inhibitory activity of two series of this compound derivatives.[6]

Table 1: Urease Inhibitory Activity of N-phenylpropionamide Derivatives of this compound

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

| 5a | H | 4.47 ± 0.44 |

| 5b | 2-Cl | 2.0 ± 0.73 |

| 5c | 3-Cl | 2.13 ± 0.82 |

| 5d | 4-Cl | 3.11 ± 0.61 |

| 5e | 2-Br | 4.47 ± 0.44 |

| 5i | 2-NO2 | 3.90 ± 1.91 |

| Thiourea (Standard) | - | 23.2 ± 11.0 |

Table 2: Urease Inhibitory Activity of N-phenylisobutyramide Derivatives of this compound

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

| 7a | H | 7.41 ± 0.44 |

| 7d | 2-Br | 6.74 ± 0.49 |

| 7e | 2-NO2 | 2.24 ± 1.63 |

| 7h | 2-CH3 | 3.01 ± 0.45 |

| 7j | 3-NO2 | 4.19 ± 0.41 |

| Thiourea (Standard) | - | 23.2 ± 11.0 |

Data presented as mean ± standard deviation.

As shown in the tables, several derivatives exhibit significantly lower IC50 values than the standard urease inhibitor, thiourea, indicating their potent inhibitory activity.[6] For instance, compounds 5b and 7e are the most active inhibitors in their respective series.[6]

Experimental Protocol: In Vitro Urease Inhibition Assay

The following is a detailed protocol for determining the urease inhibitory activity of the synthesized compounds.[6]

Figure 2: Experimental workflow for the in vitro urease inhibition assay.

Methodology:

-

A reaction mixture containing urease enzyme solution, buffer, and the test compound at various concentrations is prepared.

-

The mixture is incubated for a predefined period (e.g., 15 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of the substrate, urea.

-

The reaction is allowed to proceed for a set time (e.g., 15 minutes) at 37°C.

-

The reaction is quenched, and color is developed by adding phenol and alkali reagents. The amount of ammonia produced is determined by the indophenol method.

-

The absorbance of the resulting blue-colored complex is measured using a microplate reader at a wavelength of 630 nm.

-

The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (without the inhibitor).

-

The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentrations.

Mechanism of Action

Understanding the mechanism by which these compounds inhibit urease is crucial for rational drug design. Kinetic studies are often employed to elucidate the mode of inhibition.

Kinetic Studies

Kinetic analysis, such as the use of Lineweaver-Burk plots, can determine whether the inhibition is competitive, non-competitive, or uncompetitive.[1] For pyridylpiperazine-based carbodithioates, a class of urease inhibitors, kinetic studies have been performed to determine their mechanism of action.[1] By measuring the reaction rates at different substrate and inhibitor concentrations, the effect of the inhibitor on the enzyme's Michaelis constant (Km) and maximum velocity (Vmax) can be determined, thereby revealing the type of inhibition.[1]

Structure-Activity Relationship (SAR)

The data presented in Tables 1 and 2 allow for the elucidation of preliminary structure-activity relationships. For the N-phenylpropionamide series, the presence of an electron-withdrawing group, particularly chlorine at the ortho- or meta-position of the phenyl ring, appears to enhance the inhibitory activity.[7] Similarly, in the N-phenylisobutyramide series, an electron-withdrawing nitro group or an electron-donating methyl group at the ortho-position leads to potent inhibitors.[7] These observations suggest that the electronic and steric properties of the substituents on the terminal phenyl ring play a critical role in the interaction with the urease active site.

Conclusion and Future Perspectives

Derivatives of this compound have emerged as a promising class of urease inhibitors with potent in vitro activity. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for further optimization. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new analogs.

Future research in this area could focus on:

-

Expanding the diversity of substituents on the piperazine and phenyl rings to further refine the structure-activity relationship.

-

Conducting comprehensive kinetic studies to elucidate the mechanism of inhibition for the most potent compounds.

-

Utilizing computational modeling and molecular docking to understand the binding interactions with the urease active site and guide the design of new, more potent inhibitors.[6][7]

-

Evaluating the in vivo efficacy and safety of the most promising candidates in animal models of H. pylori infection.

-

Exploring other potential therapeutic applications of this scaffold, given the broad biological activities of piperazine-containing molecules.[9][10][11][12]

References

- 1. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [ouci.dntb.gov.ua]

- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Review of 1-(3-Nitropyridin-2-yl)piperazine: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitropyridin-2-yl)piperazine is a versatile heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive review of its synthesis, chemical properties, and, most notably, its promising biological activities. The document delves into its role as a high-affinity ligand for the serotonin 7 (5-HT7) receptor, with implications for neuro-oncology, and its potent inhibitory activity against the urease enzyme, highlighting its potential in treating infections caused by urease-producing bacteria. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and development in this area.

Chemical Properties and Synthesis

This compound is a stable organic molecule with the chemical formula C9H12N4O2 and a molecular weight of 208.22 g/mol . Its structure features a piperazine ring attached to a pyridine ring at the 2-position, with a nitro group substituted at the 3-position of the pyridine moiety.

Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A general experimental protocol is outlined below, based on procedures described for its derivatives.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Chloro-3-nitropyridine, Piperazine, an appropriate solvent (e.g., acetonitrile or dimethyl sulfoxide), and a base (e.g., N,N-diisopropylethylamine - DIPEA).

-

Procedure:

-

A solution of 2-chloro-3-nitropyridine (1 equivalent) in the chosen solvent is prepared in a reaction vessel.

-

Piperazine (typically in excess, e.g., 2-3 equivalents) and the base (e.g., 1.5-2 equivalents of DIPEA) are added to the solution.

-

The reaction mixture is heated under reflux for a specified period (e.g., 8-12 hours), and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting residue is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

-

-

Characterization: The final product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Biological Activities and Therapeutic Potential

This compound has demonstrated significant potential in two distinct therapeutic areas: as a ligand for the 5-HT7 receptor and as a urease inhibitor.

5-HT7 Receptor Ligand for Glioblastoma Imaging

Glioblastoma multiforme (GBM) is an aggressive brain tumor known to overexpress the 5-HT7 receptor. This has prompted the investigation of this compound and its derivatives as potential radioligands for the imaging and diagnosis of GBM.

A radiolabeled form of this compound, [99mTc(CO)3]-[this compound], has been synthesized and evaluated.[1] This radiotracer exhibits a high radiochemical purity of over 95% and demonstrates moderate affinity for the 5-HT7 receptor on U87-MG human glioblastoma cells.[1]

Quantitative Data for 5-HT7 Receptor Binding

| Parameter | Value | Cell Line | Reference |

| Bmax | 48 ± 9.23 nM | U87-MG | [1] |

| Kd | 2.94 ± 0.09 x 10^5 | U87-MG | [1] |

Bmax: Maximum binding capacity; Kd: Dissociation constant.

These findings suggest that radiolabeled this compound can recognize and bind to 5-HT7 receptors on the surface of glioblastoma cells, making it a promising candidate for the development of novel imaging agents for this devastating disease.[1]

Signaling Pathways of the 5-HT7 Receptor

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gαs and Gα12 proteins, activating downstream pathways that influence cell growth, morphology, and survival.[2][3][4]

Urease Inhibition

Urease is a nickel-containing enzyme produced by various pathogens, including Helicobacter pylori, which plays a crucial role in the pathogenesis of gastric ulcers and other related diseases.[5] The inhibition of urease is a key therapeutic strategy to combat these infections. This compound and its derivatives have been identified as potent inhibitors of urease.[5][6]

A series of derivatives of this compound have been synthesized and evaluated for their urease inhibitory activity. Several of these compounds exhibited significantly lower IC50 values than the standard inhibitor, thiourea.[5][6]

Quantitative Data for Urease Inhibition

| Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |

| This compound | 3.90 ± 1.91 | 23.2 ± 11.0 | [5] |

| Derivative 5b | 2.0 ± 0.73 | 23.2 ± 11.0 | [5] |

| Derivative 5c | 2.13 ± 0.82 | 23.2 ± 11.0 | [6] |

| Derivative 5i | 2.56 ± 0.55 | 23.2 ± 11.0 | [6] |

| Derivative 7e | 2.24 ± 1.63 | 23.2 ± 11.0 | [5] |

IC50: Half-maximal inhibitory concentration.

Molecular docking studies have suggested that these compounds interact favorably with the active site of the urease enzyme, providing a structural basis for their inhibitory activity.[5]

Experimental Workflow for Urease Inhibition Assay

The inhibitory activity of these compounds against urease is typically determined using an in vitro indophenol method.

Conclusion and Future Directions

This compound is a privileged scaffold with significant, demonstrated biological activities. Its utility as a 5-HT7 receptor ligand opens avenues for the development of novel diagnostic and potentially therapeutic agents for glioblastoma. Furthermore, its potent urease inhibitory activity presents a promising strategy for the development of new treatments for infections caused by urease-producing bacteria.

Future research should focus on a more comprehensive pharmacological profiling of this compound and its analogs to explore other potential biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity for both 5-HT7 receptor binding and urease inhibition. In vivo studies are warranted to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these promising compounds. The detailed methodologies and data presented in this technical guide provide a solid foundation for these future endeavors.

References

- 1. 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]

- 2. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

The Biological Activity of 1-(3-Nitropyridin-2-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitropyridin-2-yl)piperazine is a synthetic compound featuring a piperazine moiety, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, focusing on its roles as a urease inhibitor and a ligand for the 5-HT7 receptor. This document consolidates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and drug development efforts.

Introduction

The piperazine ring is recognized as a "privileged structure" in drug discovery, conferring favorable pharmacokinetic properties to a multitude of therapeutic agents.[1] Derivatives of piperazine have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antipsychotic, and anti-inflammatory activities.[1][2][3] The subject of this guide, this compound, has emerged as a molecule of interest with distinct biological targets. This guide will explore its inhibitory action on the urease enzyme and its binding affinity for the serotonin 7 (5-HT7) receptor, providing a comprehensive resource for researchers in the field.

Urease Inhibition

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[4] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions such as gastritis and peptic ulcers.[4] The inhibition of urease is, therefore, a key therapeutic strategy.

Quantitative Data for Urease Inhibition

This compound and its derivatives have been identified as potent inhibitors of urease.[5] The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The precursor compound, this compound, itself shows significant activity.[5]

| Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) |

| This compound (Precursor) | 3.90 ± 1.91 | 23.2 ± 11.0 |

| Derivative 5b | 2.0 ± 0.73 | 23.2 ± 11.0 |

| Derivative 7e | 2.24 ± 1.63 | 23.2 ± 11.0 |

Data sourced from in vitro urease inhibition assays.[5]

Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)

The inhibitory activity of this compound and its derivatives against urease is commonly determined using the indophenol method, which quantifies the ammonia produced from the enzymatic reaction.[5][6][7]

Principle: This colorimetric assay is based on the Berthelot reaction, where ammonia reacts with a phenol-hypochlorite solution in the presence of a catalyst (sodium nitroprusside) to form a blue-green indophenol compound. The absorbance of this colored product is measured spectrophotometrically, and the intensity is directly proportional to the ammonia concentration.[8]

Materials:

-

Jack bean urease enzyme solution

-

Urea solution (substrate)

-

Phosphate buffer

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Standard inhibitor (e.g., Thiourea)

-

Phenol-nitroprusside solution

-

Alkaline hypochlorite solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the urease enzyme solution to wells designated for the test compound, positive control (no inhibitor), and standard inhibitor.

-

Inhibitor Addition: Add varying concentrations of the test compound to the respective wells. For the positive control, add the solvent used to dissolve the inhibitors. Add varying concentrations of the standard inhibitor to its designated wells.

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Enzymatic Reaction Initiation: Add the urea solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside solution followed by the alkaline hypochlorite solution to each well.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 625 and 670 nm.

-

Calculation: The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

Urease Inhibition Workflow and Mechanism of Action

The following diagram illustrates the experimental workflow for the in vitro urease inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iglobaljournal.com [iglobaljournal.com]

- 8. benchchem.com [benchchem.com]

"1-(3-Nitropyridin-2-yl)piperazine" detailed pharmacological profile

An In-depth Technical Guide on the Pharmacological Profile of 1-(3-Nitropyridin-2-yl)piperazine

Abstract

This compound is a heterocyclic organic compound belonging to the broader class of piperazine derivatives. While not extensively studied as a standalone therapeutic agent, it has been investigated as a potential radioligand for the serotonin 7 (5-HT7) receptor, which is implicated in various physiological and pathological processes, including glioblastoma multiforme (GBM). This document provides a detailed overview of the available pharmacological data, focusing on its synthesis, radiolabeling, and in vitro evaluation as a potential imaging agent for 5-HT7 receptor-expressing tumors. The broader context of piperazine derivatives in central nervous system (CNS) drug discovery is also discussed.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[1][2] These compounds are particularly prominent in the development of agents targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[2][3] The piperazine moiety's ability to interact with various receptors, such as dopamine and serotonin receptors, makes it a valuable pharmacophore in the design of multi-target ligands for complex disorders like schizophrenia.[3][4] this compound has emerged as a subject of interest for its potential application in nuclear medicine as a targeting vector for the 5-HT7 receptor.[5]

Pharmacodynamics: Targeting the 5-HT7 Receptor

The primary pharmacological target identified for this compound is the 5-HT7 receptor.[5] This receptor is the most recently discovered member of the serotonin receptor family and is involved in a variety of physiological functions.[5] Notably, the 5-HT7 receptor is overexpressed in glioblastoma multiforme, making it a potential biomarker for this aggressive brain tumor.[5]

Mechanism of Action

As a radioligand, the technetium-99m labeled form of this compound, denoted as 99mTc(CO)3-[2], is designed to bind specifically to 5-HT7 receptors on the surface of cancer cells.[5] This binding allows for the non-invasive imaging of tumors expressing this receptor using nuclear medicine techniques. The compound itself is not intended to elicit a therapeutic response but rather to act as a diagnostic tool.

Quantitative In Vitro Binding Data

The binding affinity of 99mTc(CO)3-[2] for the 5-HT7 receptor has been evaluated in vitro using U-87 MG human glioblastoma cells, which are known to overexpress this receptor. The key quantitative parameters from this study are summarized in the table below.

| Parameter | Value | Cell Line | Receptor |

| Dissociation Constant (Kd) | 48 ± 9.23 nM | U-87 MG | 5-HT7 |

| Maximum Binding Capacity (Bmax) | 2.94 ± 0.09 x 105 | U-87 MG | 5-HT7 |

Table 1: In Vitro Binding Parameters of 99mTc(CO)3-[2] to 5-HT7 Receptors.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a key step in its development as a research tool and potential radioligand. While the specific reaction conditions from the primary study are not detailed, a general synthetic route for similar compounds involves the nucleophilic aromatic substitution of a halogenated nitropyridine with piperazine.

A representative synthesis for a related compound, 1-(6-nitropyridin-3-yl)piperazine, involves reacting 5-bromo-2-nitropyridine with piperazine in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile, followed by heating under reflux.[6]

Figure 1: Generalized synthetic workflow for this compound.

Radiolabeling with Technetium-99m

The compound was radiolabeled with fac-[99mTc(CO)3(H2O)3]+ to produce 99mTc(CO)3-[2].[5] This process typically involves incubating the precursor compound with the technetium carbonyl complex at an elevated temperature.

In Vitro Binding Assay

Specific binding studies were performed using various cancer cell lines, including U-87 MG (glioblastoma), MCF-7 and SKBR3 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer).[5] The affinity of 99mTc(CO)3-[2] for the 5-HT7 receptor was determined using the U-87 MG cell line. The maximum binding capacity (Bmax) and the dissociation constant (Kd) were calculated from saturation binding experiments.[5]

Signaling Pathways

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is implicated in various cellular processes, and its dysregulation can contribute to tumorigenesis.

Figure 2: Simplified 5-HT7 receptor signaling pathway.

Pharmacokinetics

There is currently no published data on the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in vivo. For its application as a radiotracer, favorable pharmacokinetic properties, such as rapid clearance from non-target tissues and the ability to cross the blood-brain barrier, would be essential. The initial radiochemical purity of 99mTc(CO)3-[2] was reported to be greater than 95%, though its stability decreased over time.[5]

Conclusion and Future Directions

This compound is a molecule of interest primarily for its potential as a scaffold for developing 5-HT7 receptor-targeted imaging agents. The preliminary in vitro data for its technetium-99m labeled analog shows moderate affinity for the 5-HT7 receptor, suggesting that further optimization of the structure could lead to radiotracers with improved binding characteristics. Future research should focus on in vivo evaluation of this and related compounds to determine their pharmacokinetic profile and efficacy as imaging agents for glioblastoma and other conditions where the 5-HT7 receptor is dysregulated. The broader potential of this compound and its derivatives as therapeutic agents acting on the CNS remains an open area for investigation, given the well-established role of the piperazine scaffold in neuropharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]

- 6. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]

The Potential of 1-(3-Nitropyridin-2-yl)piperazine as a Novel Radioligand for 5-HT7 Receptor Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 7 receptor (5-HT7R) has emerged as a significant therapeutic target, particularly in oncology, due to its overexpression in various cancers, including glioblastoma multiforme (GBM). This technical guide provides a comprehensive overview of 1-(3-nitropyridin-2-yl)piperazine and its derivatives as promising radioligands for the non-invasive imaging of 5-HT7R expression. This document details the synthesis, radiolabeling, and preclinical evaluation of these compounds, offering a valuable resource for researchers in radiopharmaceutical development and cancer imaging. The data presented herein underscores the potential of these novel radiotracers for future clinical applications in diagnosing and monitoring 5-HT7R-positive tumors.

Introduction

Glioblastoma multiforme is a highly aggressive and challenging brain tumor to treat, with a pressing need for advanced diagnostic tools to improve patient outcomes. The overexpression of the 5-HT7 receptor on GBM cells presents a unique opportunity for targeted molecular imaging. Radioligands that can specifically bind to these receptors allow for the visualization of tumor localization and burden using non-invasive techniques like Single Photon Emission Computed Tomography (SPECT). This guide focuses on a class of piperazine derivatives, specifically those containing a 3-nitropyridin-2-yl moiety, which have shown considerable promise as 5-HT7R-targeted radiotracers.

Synthesis and Radiolabeling

The synthesis of this compound derivatives and their subsequent radiolabeling with Technetium-99m (99mTc) are critical steps in the development of a viable radioligand.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, is typically achieved through a nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

Reaction Setup: A mixture of 2-chloro-3-nitropyridine and a molar excess of piperazine is prepared in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO). A base, for instance, N,N-diisopropylethylamine (DIPEA), is added to scavenge the hydrochloric acid generated during the reaction.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours (typically 8 hours).

-

Monitoring and Purification: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified using column chromatography on silica gel to yield the desired this compound product.

Radiolabeling with Technetium-99m

Radiolabeling is performed using the organometallic precursor fac-[99mTc(CO)3(H2O)3]+.[1]

Experimental Protocol:

-

Preparation of fac-[99mTc(CO)3(H2O)3]+ Precursor: The technetium tricarbonyl precursor is prepared from the reduction of 99mTcO4− using sodium borohydride in the presence of a carbon monoxide source, often boranocarbonate.[1] This reaction is typically carried out at an elevated temperature (around 90°C) for a short duration (approximately 10 minutes).[1] The resulting solution is then neutralized.[1]

-

Labeling Reaction: An aqueous solution of the this compound derivative is added to the prepared fac-[99mTc(CO)3(H2O)3]+ precursor.[1] The mixture is heated (e.g., at 70°C) for a defined period (e.g., 30 minutes) to facilitate the ligand exchange reaction, where the water molecules are replaced by the piperazine derivative.[2]

-

Quality Control: The radiochemical purity (RCP) of the final radiolabeled compound is determined using analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).[3][4] Studies have reported achieving high RCPs, often exceeding 94%.[4][5]

In Vitro Evaluation

In vitro studies are essential to characterize the binding affinity and specificity of the novel radioligand for the 5-HT7 receptor.

Cell Culture

The human glioblastoma cell line U-87 MG, which is known to overexpress the 5-HT7 receptor, is commonly used for in vitro binding assays.[5]

Experimental Protocol:

-

Cell Line Maintenance: U-87 MG cells are cultured in a suitable medium, such as Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching a certain confluency (e.g., 70-90%) by detaching them with trypsin-EDTA and reseeding them in new culture flasks.

Radioligand Binding Assays

Competitive binding assays are performed to determine the binding affinity (Ki) of the radiolabeled compound.

Experimental Protocol:

-

Membrane Preparation: U-87 MG cells are harvested, and the cell membranes are isolated through homogenization and centrifugation.

-

Binding Assay: A fixed concentration of the 99mTc-labeled this compound derivative is incubated with the cell membrane preparation in the presence of increasing concentrations of a known competing ligand (e.g., pimozide).

-

Separation and Counting: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding), from which the Ki value is calculated.

In Vivo Evaluation

In vivo studies in animal models are crucial to assess the biodistribution, tumor uptake, and imaging potential of the radioligand.

Animal Models

Immunodeficient mice bearing U-87 MG xenografts are the standard model for these studies.

Experimental Protocol:

-

Tumor Implantation: A suspension of U-87 MG cells is injected subcutaneously into the flank of immunodeficient mice. The tumors are allowed to grow to a suitable size for imaging and biodistribution studies.

Biodistribution Studies

Biodistribution studies provide quantitative data on the uptake of the radioligand in various organs and the tumor.

Experimental Protocol:

-

Radioligand Administration: A known amount of the 99mTc-labeled radioligand is injected intravenously into the tumor-bearing mice.

-

Tissue Harvesting: At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), the mice are euthanized, and major organs (including the tumor, blood, brain, heart, lungs, liver, spleen, and kidneys) are harvested and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Expression: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

SPECT Imaging

SPECT imaging allows for the non-invasive visualization of the radioligand distribution in vivo.

Experimental Protocol:

-

Imaging Setup: Tumor-bearing mice are anesthetized and placed in a SPECT scanner.

-

Image Acquisition: Following the administration of the radiolabeled compound, SPECT images are acquired at different time points post-injection.

-

Image Analysis: The acquired images are reconstructed and analyzed to visualize the tumor and assess the tumor-to-background ratios, such as the tumor-to-muscle ratio.

Data Presentation

The following tables summarize the key quantitative data reported for 99mTc-labeled this compound derivatives.

Table 1: In Vitro Binding Affinity of 99mTc-labeled this compound Derivatives for 5-HT7 Receptor in U-87 MG Cells

| Compound | Ki (nM) | Bmax (pmol/1.0*10^7 cells) | Kd (nM) | Reference |

| 99mTc(CO)3-[2] | 26.85 ± 0.78 | (6.31 ± 0.27) x 10^3 | 6.62 ± 0.13 | [6] |

| 99mTc(CO)3-[7] | 36.67 ± 0.89 | - | - | [6] |

| 99mTc(CO)3-[8] | - | 48 ± 9.23 | 2.94 ± 0.09 x 10^5 | [3] |

Table 2: In Vivo Biodistribution and Tumor Uptake of 99mTc-labeled this compound Derivatives in U-87 MG Xenograft Mice

| Compound | Time (min) | Tumor Uptake (%ID/g) | Brain Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |

| 99mTc(CO)3-[2] | 30 | - | 0.8 ± 0.25 | - | [4][5] |

| 60 | 3.38 ± 0.65 | - | 3.33 | [4][5] | |

| 99mTc(CO)3-[7] | 30 | - | 0.64 ± 0.18 | - | [4][5] |

| 60 | 3.27 ± 0.5 | - | 3.88 | [4][5] |

Visualizations

Signaling Pathway

Activation of the 5-HT7 receptor initiates downstream signaling cascades that can influence cell growth and proliferation.

Caption: 5-HT7 Receptor Signaling Pathway.

Experimental Workflow

The overall workflow for the development and evaluation of the radioligand is depicted below.

Caption: Radioligand Development Workflow.

Logical Relationships in Preclinical Evaluation

The logical flow of preclinical evaluation is crucial for determining the potential of a novel radioligand.

Caption: Preclinical Evaluation Logic.

Conclusion

The data and protocols presented in this technical guide strongly support the continued investigation of this compound derivatives as novel radioligands for imaging 5-HT7 receptor expression. The high in vitro affinity, significant in vivo tumor uptake, and favorable tumor-to-muscle ratios observed in preclinical studies highlight their potential for clinical translation. Further optimization of these compounds could lead to the development of a powerful new tool for the diagnosis, staging, and monitoring of glioblastoma and other 5-HT7R-positive malignancies. This guide provides a foundational resource for researchers aiming to advance this promising area of radiopharmaceutical science.

References

- 1. Introduction of Re(CO)3+/99mTc(CO)3+ Organometallic Species into Vinylpyrrolidone-Allyliminodiacetate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 99mTc(CO)3 Complexes with Ciprofloxacin Dithiocarbamate for Infection Imaging [mdpi.com]

- 3. 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]

- 4. 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitropyridin-2-yl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a piperazine ring appended to a nitropyridine core, serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, with a particular focus on its physicochemical properties, synthesis, and its role as a precursor in the development of targeted molecular probes, specifically for the serotonin 7 (5-HT7) receptor, a key target in neuro-oncology. Detailed experimental protocols and a visualization of the associated signaling pathway are presented to support ongoing and future research endeavors.

Chemical and Physical Properties

This compound, with the molecular formula C₉H₁₂N₄O₂, is a small molecule that has garnered attention as a valuable building block in the synthesis of pharmacologically active compounds. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| PubChem CID | 3778834 | PubChem |

| Molecular Formula | C₉H₁₂N₄O₂ | PubChem |

| Molecular Weight | 208.22 g/mol | PubChem |

| Monoisotopic Mass | 208.09602564 Da | PubChem |

| CAS Number | 87394-48-7 | Amerigo Scientific[1] |

| Purity | Typically ≥95% | Amerigo Scientific[1], Chemsrc[2] |

| Predicted XlogP | 0.5 | PubChem |

| Boiling Point | 289.3°C at 760mmHg | Chemsrc[2] |

Synthesis and Derivatization

The synthesis of this compound and its derivatives is a critical step in the development of novel compounds for various therapeutic targets.

General Synthesis of Arylpiperazines

The synthesis of arylpiperazine derivatives often involves a nucleophilic aromatic substitution (SNAr) reaction. In a typical procedure, an electron-deficient halo-aromatic compound is reacted with piperazine. For the synthesis of a related compound, 1-(6-nitropyridin-3-yl)piperazine, a mixture of 5-bromo-2-nitropyridine, piperazine, and N,N-diisopropylethylamine (DIPEA) in acetonitrile is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed, and the product is purified by column chromatography.

Synthesis of a this compound Derivative for 5-HT7 Receptor Targeting

In a study focused on developing a radioligand for the 5-HT7 receptor, this compound was synthesized and subsequently derivatized. While the specific step-by-step synthesis of the parent compound is not detailed in the provided literature, the general principles of SNAr would apply, likely using 2-chloro-3-nitropyridine and piperazine as starting materials.

Biological Activity and Applications

The primary documented application of this compound is as a precursor for the development of a radiotracer for imaging 5-HT7 receptor overexpression in glioblastoma multiforme (GBM). Glioblastoma is an aggressive brain tumor known to overexpress 5-HT7 receptors, making it a viable target for diagnostic imaging and potentially for targeted therapies.[3]

Targeting the 5-HT7 Receptor

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence various cellular processes.

Quantitative Bioactivity Data

A radiolabeled derivative of this compound, denoted as 99mTc(CO)₃-[4], has been evaluated for its binding affinity to the 5-HT7 receptor in a U87-MG glioblastoma cell line.[3] The following table summarizes the key quantitative findings from this study.

| Parameter | Value | Cell Line |

| Bmax (Maximum Binding Capacity) | 2.94 ± 0.09 x 10⁵ | U87-MG |

| Kd (Dissociation Constant) | 48 ± 9.23 nM | U87-MG |

Derivatives of this compound have also been synthesized and evaluated, showing high affinity for the 5-HT7 receptor.[5]

| Compound | Ki (nM) | |---|---|---| | 99mTc(CO)₃-[6] | 26.85 ± 0.78 | | 99mTc(CO)₃-[7] | 36.67 ± 0.89 |

Experimental Protocols

Radiolabeling of this compound

The following is a general protocol for the radiolabeling of this compound with Technetium-99m (99mTc), as described in the development of a potential radioligand for 5-HT7 receptors.[3]

Objective: To produce 99mTc(CO)₃-[this compound].

Materials:

-

This compound

-

fac-[99mTc(CO)₃(H₂O)₃]⁺ precursor

-

High-Performance Liquid Chromatography (HPLC) system

-

Thin-Layer Chromatography (TLC) plates

Procedure:

-

The precursor fac-[99mTc(CO)₃(H₂O)₃]⁺ is prepared according to established methods.

-

This compound is incubated with the fac-[99mTc(CO)₃(H₂O)₃]⁺ precursor.

-

The reaction mixture is incubated at an elevated temperature (e.g., 70-100°C) for a specified time (e.g., 20-30 minutes).

-

The radiochemical purity of the resulting 99mTc(CO)₃-[this compound] is determined by HPLC and TLC. An initial radiochemical purity of over 95% is considered successful.[3]

Cell Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a compound for the 5-HT7 receptor expressed in a suitable cell line, such as U87-MG.

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of a radiolabeled ligand, and the inhibitory constant (Ki) of a non-radiolabeled competitor.

Materials:

-

U87-MG cells (or another cell line overexpressing 5-HT7 receptors)

-

Radiolabeled ligand (e.g., 99mTc(CO)₃-[this compound])

-

Non-radiolabeled competitor (e.g., unlabeled this compound or a known 5-HT7 receptor ligand)

-

Binding buffer (e.g., Tris-HCl with appropriate salts)

-

Cell harvesting equipment (e.g., cell scraper, centrifuge)

-

Scintillation counter or gamma counter

Procedure:

-

Cell Preparation: Culture U87-MG cells to an appropriate confluency. Harvest the cells and prepare a cell membrane suspension.

-

Saturation Binding Assay (for Kd and Bmax):

-

Incubate increasing concentrations of the radiolabeled ligand with a fixed amount of cell membrane preparation.

-

For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled competing ligand to determine non-specific binding.

-

Incubate at a controlled temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

-